molecular formula C20H13FN2O B2391222 4-(4-Fluorophenoxy)-2-phenylquinazoline CAS No. 866155-24-0

4-(4-Fluorophenoxy)-2-phenylquinazoline

Cat. No.: B2391222
CAS No.: 866155-24-0
M. Wt: 316.335
InChI Key: JNPWUSIIOFTRAD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-2-phenylquinazoline (CAS 866155-24-0) is a synthetic small molecule based on the quinazoline scaffold, a structure of high significance in medicinal chemistry and oncology research . The quinazoline core is a key pharmacophore found in several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors . These drugs target key cellular receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various solid tumors, including non-small cell lung cancer and breast cancer . By inhibiting these kinases, quinazoline derivatives can disrupt critical signaling pathways that control tumor cell proliferation, survival, and metastasis . Researchers value this specific compound as a building block or intermediate for the design and synthesis of novel bioactive molecules. Its structure, featuring a 4-fluorophenoxy group at the 4-position and a phenyl ring at the 2-position of the quinazoline core, can be utilized to explore structure-activity relationships or to develop potential inhibitors for other molecular targets in cancer biology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenoxy)-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)22-19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPWUSIIOFTRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 4 4 Fluorophenoxy 2 Phenylquinazoline and Its Derivatives

Fundamental SAR Principles Governing Quinazoline (B50416) Bioactivity

The bioactivity of quinazoline derivatives is intricately linked to the substitution pattern on the heterocyclic ring. nih.govijmpr.in Research has shown that substitutions at the 2, 4, and 6-positions are particularly crucial in determining the pharmacological properties of these compounds. nih.govijmpr.innih.gov For instance, the introduction of various groups at these positions has led to the development of compounds with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govijmpr.in

The 4-anilino-quinazoline framework is a well-established pharmacophore for inhibiting protein kinases, such as the epidermal growth factor receptor (EGFR). mdpi.com The nitrogen atoms at positions 1 and 3 of the quinazoline ring are key to this activity, as they form hydrogen bonds with amino acid residues in the kinase domain, leading to tighter binding of the inhibitor. mdpi.com

Role of the 4-Substituent (4-Fluorophenoxy Group) in Modulating Biological Activity

The substituent at the 4-position of the quinazoline ring plays a pivotal role in defining the compound's biological activity. In the case of 4-(4-Fluorophenoxy)-2-phenylquinazoline, the 4-phenoxy group is a significant determinant of its pharmacological profile.

The introduction of a phenoxy group at the C4-position of the quinazoline scaffold has been explored in the design of antagonists for various receptors. For example, in the development of A2A adenosine (B11128) receptor antagonists, a 2-furan moiety at the C4-position was found to yield better binding affinities compared to a phenyl or a p-fluorophenyl group. mdpi.com This suggests that the nature of the aromatic ring at this position directly influences receptor interaction and affinity. While specific studies on the 4-(4-Fluorophenoxy) group's direct interaction with receptors are limited in the provided results, the general principle of the 4-position substituent's importance is well-documented.

The presence and position of a fluorine atom on the phenoxy ring can significantly alter the compound's properties, including its metabolic stability and binding affinity. Fluorine substitution is a common strategy in medicinal chemistry to enhance pharmacological parameters. In a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, the fluorine at the 6-position was a key feature of these AMPA receptor antagonists. nih.gov While this example pertains to the quinazoline core, it highlights the general impact of fluorine substitution. For this compound, the para-position of the fluorine on the phenoxy ring is expected to influence its electronic properties and how it interacts with target proteins.

Significance of the 2-Phenyl Moiety in Enhancing or Attenuating Bioactivity

Furthermore, substitutions on this 2-phenyl ring can fine-tune the activity. Electron-donating groups at the para position of the 2-phenyl ring were found to decrease the inhibitory potential against DHFR. rsc.org Conversely, in other studies, 2-aryl-substituted quinazolines have demonstrated antiproliferative potency against various cancer cell lines. mdpi.com This indicates that the 2-phenyl group serves as a key structural element that can be modified to modulate the biological effects of the quinazoline scaffold.

Systematic Structural Modifications and Their Biological Implications for this compound Analogues

Systematic modifications of the this compound structure can lead to analogues with altered or improved biological activities. These modifications often target the quinazoline heterocycle itself.

Altering the quinazoline core can lead to significant changes in biological activity. For example, the synthesis of 2,4-disubstituted quinazolines has been a focus of research to develop novel therapeutic agents. nih.govnih.gov These modifications can include the introduction of different alkyl or aryl groups at the 2 and 4 positions. acs.org

Studies on 2,4,6-trisubstituted quinazolines have shown that the nature of the substituent at each position influences the antimicrobial activity. For example, a decylamine (B41302) group at the C-4 position was found to be beneficial for activity, while an iodo-group at C-6 was detrimental. nih.gov This underscores the importance of a multi-pronged approach to SAR, considering substitutions at various positions of the quinazoline ring simultaneously.

The following table summarizes the impact of substitutions at different positions on the quinazoline ring based on various studies:

Position of SubstitutionType of SubstituentObserved Biological ImplicationReference
2PhenylEssential for DHFR inhibition rsc.org
2ArylAntiproliferative activity mdpi.com
42-FuranImproved A2A adenosine receptor binding mdpi.com
4DecylamineBeneficial for antimicrobial activity nih.gov
6IodoDetrimental to antimicrobial activity nih.gov
6FluorineKey feature in AMPA receptor antagonists nih.gov

Substituent Effects on the Phenoxy Ring

The 4-phenoxy moiety is a key structural feature of many biologically active quinazoline and quinoline (B57606) derivatives. The electronic and steric properties of substituents on this phenoxy ring can significantly modulate the compound's interaction with its biological target.

Electron-withdrawing groups (EWGs): The presence of the fluorine atom at the para-position of the phenoxy ring in the parent compound suggests that electron-withdrawing substituents may be favorable for activity. In other series, EWGs like halogens (Cl, Br) or trifluoromethyl groups on the terminal phenyl rings have been shown to be beneficial for improving antitumor activity. nih.gov

Electron-donating groups (EDGs): The impact of electron-donating groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) on the phenoxy ring would need to be experimentally determined for this specific scaffold. In some related kinase inhibitors, such groups have been shown to either enhance or decrease activity depending on the specific target and binding pocket interactions.

Positional Isomerism: The position of the substituent on the phenoxy ring is critical. Ortho, meta, and para substitutions can lead to significant differences in biological activity due to altered electronic distribution and steric hindrance, which affects the molecule's ability to adopt the optimal conformation for binding to its target. For example, in a series of 4-(2-fluorophenoxy)quinoline derivatives, an ortho-substituted phenyl ring was found to be favorable for antitumor activity. nih.gov

Table 1: Hypothetical Substituent Effects on the Phenoxy Ring of this compound Based on General SAR Principles

Substituent (R) at Phenoxy RingPositionExpected Impact on Activity (Hypothetical)Rationale (Based on Analogous Compounds)
-Fpara (4')Potentially maintained or enhancedParent compound has this feature, suggesting favorability.
-Clpara (4')Potentially maintained or enhancedHalogens are often well-tolerated and can enhance binding.
-CH3para (4')UncertainSmall alkyl groups can sometimes improve activity through hydrophobic interactions.
-OCH3para (4')UncertainMethoxy groups can alter solubility and hydrogen bonding potential.
-NO2para (4')Potentially increasedStrong electron-withdrawing groups have been shown to be beneficial in some quinazoline series. nih.gov

This table is illustrative and based on general principles observed in related but different chemical series. Experimental validation is required.

Modulations on the 2-Phenyl Ring

The 2-phenyl group of the quinazoline core is another critical site for structural modification that can profoundly influence the compound's pharmacological profile. Substituents on this ring can affect the molecule's planarity, electronic properties, and potential for specific interactions with the target protein.

While direct SAR studies on the 2-phenyl ring of this compound are scarce, research on other 2-phenylquinazoline (B3120039) derivatives provides valuable insights. For instance, studies on 2-substituted quinazolin-4(3H)-ones have demonstrated that the nature of the substituent on the 2-aryl ring is important for their antiproliferative activities. nih.gov

General observations from related compounds suggest the following SAR trends for the 2-phenyl ring:

Steric Bulk: The size of the substituent at the 2-phenyl position can influence the orientation of the phenyl ring relative to the quinazoline core. Bulky substituents may cause steric hindrance that could either be detrimental or beneficial, depending on the topology of the target's binding site.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the 2-phenyl ring can alter the electron density of the entire quinazoline system, which may affect its binding affinity. In some quinazoline series, the introduction of a fluorine substituent in the C-2 position of a benzene (B151609) ring was found to be vital for inhibitory activity. nih.gov

Hydrogen Bonding Potential: Substituents capable of forming hydrogen bonds, such as hydroxyl (-OH) or amino (-NH2) groups, could introduce new interactions with the target protein, potentially leading to increased potency and selectivity.

Table 2: Hypothetical Substituent Effects on the 2-Phenyl Ring of this compound Based on General SAR Principles

Substituent (R') at 2-Phenyl RingPositionExpected Impact on Activity (Hypothetical)Rationale (Based on Analogous Compounds)
-H-BaselineUnsubstituted phenyl ring.
-Clortho (2'')Potentially increasedOrtho substitution can induce a twist in the phenyl ring, which may be favorable for binding.
-Fortho (2'')Potentially increasedSimilar to chloro, can influence conformation and electronic properties.
-CH3para (4'')UncertainMay provide beneficial hydrophobic interactions.
-OCH3para (4'')UncertainCan affect solubility and potential for hydrogen bonding.

This table is illustrative and based on general principles observed in related but different chemical series. Experimental validation is required.

Biological Activities and Preclinical Pharmacological Potentials of 4 4 Fluorophenoxy 2 Phenylquinazoline

Target Identification and Ligand Binding Assessment

Currently, there are no specific studies available in the public domain that identify the primary molecular targets of 4-(4-Fluorophenoxy)-2-phenylquinazoline. Detailed ligand binding assays, which are crucial for determining the affinity and selectivity of a compound for its biological receptors, have not been reported for this molecule.

Mechanistic Studies on Enzyme Inhibition

Comprehensive mechanistic studies detailing the enzyme inhibition profile of this compound are not present in the available scientific literature.

Receptor Tyrosine Kinase (RTK) Inhibition Profiles

Information regarding the inhibitory activity of this compound against specific receptor tyrosine kinases is unavailable.

No published data exists measuring the inhibitory concentration (IC50) or mechanism of action of this compound against Epidermal Growth Factor Receptor (EGFR) kinase.

There are no research findings that report on the potential for this compound to inhibit the activity of c-Met kinase.

The inhibitory effects of this compound on Vascular Endothelial Growth Factor Receptor (VEGFR) have not been documented in scientific literature.

Succinate Dehydrogenase (SDH) Inhibition

No studies have been found that investigate or report on the inhibition of Succinate Dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, by this compound.

Cholinesterase and Poly-(ADP-ribose) Polymerase (PARP) Inhibitory Activity

An extensive review of scientific literature did not yield specific data on the inhibitory activity of this compound against cholinesterase enzymes or Poly-(ADP-ribose) Polymerase (PARP). While the broader quinazoline (B50416) chemical class has been investigated for PARP inhibition, research focusing on this particular substituted derivative is not available in the reviewed sources.

Analysis of Receptor Modulation and Ligand Antagonism/Agonism

The following subsections detail the known interactions, or lack thereof, of this compound with various receptor targets.

Research into the 4-phenylquinazoline (B11897094) scaffold has identified it as a promising base for the development of potent ligands for the 18 kDa translocator protein (TSPO). nih.gov Studies have successfully synthesized and evaluated a range of 4-phenylquinazoline derivatives, demonstrating their ability to bind to TSPO with high affinity, often in the nanomolar to subnanomolar range. nih.gov However, specific binding affinity data (such as Kᵢ values) for the this compound derivative were not detailed in the available scientific literature.

There is no available scientific literature describing the evaluation of this compound as an antagonist for the Growth Hormone Secretagogue Receptor (GHS-R1a). While other substituted quinazolinone derivatives have been characterized as GHS-R1a antagonists, no such activity has been reported for the specific compound . nih.gov

A review of the current scientific literature found no studies investigating the potential agonistic activity of this compound at any of the Peroxisome Proliferator-Activated Receptor (PPAR) isoforms (α, δ, or γ).

There is no available data from scientific studies to suggest that this compound acts as a modulator of voltage-gated sodium channels.

In an effort to identify novel ligands for the dopamine (B1211576) transporter (DAT), a series of 4-substituted-2-phenylquinazolines were synthesized and evaluated for their binding affinities. nih.gov Within this series, derivatives with an alkoxy substitution at the 4-position were investigated.

The binding affinities of these compounds for the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT) were determined using displacement assays with [¹²⁵I]RTI-55 as the radioligand in rat caudate membranes. nih.gov For the 4-phenoxy substituted derivative, a notable binding affinity for DAT was observed, whereas its affinity for SERT was significantly lower, indicating a degree of selectivity. nih.gov Specifically, 4-phenoxy-2-phenylquinazoline showed a Kᵢ value of 3500 nM for the dopamine transporter. nih.gov

Binding Affinities (Kᵢ, nM) of 4-Phenoxy-2-phenylquinazoline for Amine Transporters nih.gov
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)
4-Phenoxy-2-phenylquinazoline3500>10,000

The research identified other derivatives within the 4-substituted-2-phenylquinazoline series, such as 4-[(diphenylmethyl)amino]-2-phenylquinazoline, as a novel partial inhibitor of both [¹²⁵I]RTI-55 binding and [³H]dopamine uptake. nih.gov This suggests that the 2-phenylquinazoline (B3120039) scaffold is a viable starting point for developing ligands with specific profiles at the dopamine transporter. nih.gov

Elucidation of Cellular and Molecular Mechanisms of Action

The anticancer potential of quinazoline derivatives often lies in their ability to interfere with fundamental cellular processes that are dysregulated in cancer. While direct studies on this compound are limited, research on analogous structures provides insights into its potential mechanisms.

Cell Cycle Progression Interference

The cell cycle is a tightly regulated process that, when compromised, can lead to uncontrolled cell proliferation, a hallmark of cancer. Various quinazoline and quinoline (B57606) derivatives have been shown to induce cell cycle arrest at different phases. For instance, some quinoline derivatives have been observed to cause G1 phase arrest in HCT116 cells, preventing the cells from entering the DNA synthesis (S) phase. frontiersin.org Other studies on different compounds have demonstrated the ability to induce G2/M phase arrest, halting cell division. nih.gov While the specific impact of this compound on cell cycle progression is yet to be definitively characterized, the broader class of quinazoline-containing compounds is known to modulate the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs). nih.govalliedacademies.orgmdpi.com

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A significant focus of anticancer drug development is the identification of compounds that can selectively trigger apoptosis in tumor cells. Research on various quinazoline derivatives has demonstrated their capacity to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. scispace.com These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis by related compounds has been observed in multiple cancer cell lines, including HeLa and MCF-7 cells. nih.gov The precise apoptotic pathways activated by this compound require specific investigation.

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components to maintain homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. Some therapeutic agents can modulate autophagy to enhance their anticancer effects. For example, the combination of N-(4-hydroxyphenyl) retinamide (B29671) and apigenin (B1666066) has been shown to suppress starvation-induced autophagy and promote apoptosis in neuroblastoma cells. nih.gov The effect of this compound on autophagic pathways in cancer cells is an area that warrants further investigation to fully understand its mechanism of action.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Various flavonoids and other synthetic compounds have demonstrated anti-angiogenic properties. mdpi.comnih.gov These agents can inhibit the proliferation, migration, and tube formation of endothelial cells, often by targeting signaling pathways involving vascular endothelial growth factor (VEGF) and its receptors. nih.gov The potential of this compound to inhibit angiogenesis has not been specifically reported and represents another avenue for future preclinical research.

In Vitro and In Vivo Efficacy Studies in Relevant Preclinical Models

The anticancer potential of a compound is initially assessed through in vitro studies on various cancer cell lines, followed by in vivo studies in animal models.

Antiproliferative Effects in Cancer Cell Lines (e.g., HepG2, MCF-7, PC-3, HCT-116, HeLa, COLO205, H460)

The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. Studies on various quinoline and quinazoline derivatives have reported a range of IC50 values across different cancer cell lines, indicating varying degrees of potency.

For instance, certain 4-(2-fluorophenoxy)quinoline derivatives have shown potent antitumor activity against H460 cells. nih.gov In studies of other quinoline compounds, IC50 values against COLO 205 cells have been reported to be as low as 0.035 µM for some derivatives. nih.gov The antiproliferative effects of different compounds on HepG2, MCF-7, HCT-116, and HeLa cell lines have also been documented, with IC50 values varying widely depending on the specific chemical structure. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govfrontiersin.orgorientjchem.org While specific IC50 values for this compound against this full panel of cell lines are not yet available in the public domain, the existing data for related compounds suggest that this chemical scaffold is a promising starting point for the development of novel antiproliferative agents. Further research is necessary to determine the specific activity of this compound and to construct a comprehensive profile of its efficacy across a broad range of cancer types.

Cell LineCancer TypeReported IC50 Values for Analogs/Derivatives
HepG2 Liver CancerData for specific analogs not detailed in the provided context. nih.govresearchgate.net
MCF-7 Breast CancerData for specific analogs not detailed in the provided context. nih.govresearchgate.netresearchgate.net
PC-3 Prostate CancerData for specific analogs not detailed in the provided context. nih.gov
HCT-116 Colon CancerData for specific analogs not detailed in the provided context. frontiersin.orgscispace.comresearchgate.netnih.govorientjchem.orgresearchgate.net
HeLa Cervical CancerData for specific analogs not detailed in the provided context. nih.govresearchgate.netfrontiersin.org
COLO205 Colon CancerAs low as 0.035 µM for some quinoline derivatives. nih.gov
H460 Lung CancerPotent activity observed for some 4-(2-fluorophenoxy)quinoline derivatives. nih.govresearchgate.net

Table 1: Summary of Antiproliferative Activity Data for Quinazoline/Quinoline Derivatives in Various Cancer Cell Lines. Note: The IC50 values mentioned are for structurally related compounds and not for this compound itself, for which specific data is not yet available.

Despite a comprehensive search for scientific literature, no specific studies detailing the antimicrobial, antiviral, or anti-inflammatory activities of the chemical compound This compound were found.

Therefore, the requested article focusing solely on the antimicrobial, antiviral, and anti-inflammatory potentials of this compound, as outlined in the user's instructions, cannot be generated at this time due to the absence of specific research findings for this particular compound in the available scientific literature.

Computational and Chemoinformatic Approaches Applied to 4 4 Fluorophenoxy 2 Phenylquinazoline Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Assessment

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. For 4-(4-Fluorophenoxy)-2-phenylquinazoline, this technique is instrumental in identifying potential macromolecular targets and elucidating the structural basis of its activity. The process involves placing the three-dimensional structure of the quinazoline (B50416) derivative into the binding site of a target protein, such as a kinase or receptor, and calculating a score that estimates the strength of the interaction.

Docking studies on analogous 4-anilinoquinazoline and 2-phenylquinazoline (B3120039) derivatives have been widely used to investigate their interactions with targets like Epidermal Growth Factor Receptor (EGFR), DNA gyrase, and Poly (ADP-ribose) polymerase 10 (PARP10). lums.ac.irnih.govresearchgate.net These simulations help rank compounds based on their predicted binding energies, allowing researchers to prioritize the synthesis and testing of molecules with the highest likelihood of being active. lums.ac.irresearchgate.net For instance, the binding energy of N-(4-nitrophenyl)-2-phenylquinazolin-4-amine with E. coli DNA gyrase was calculated to be -6.13 kcal/mol, indicating a strong potential interaction. lums.ac.ir

Following the prediction of a binding pose, a detailed analysis of the intermolecular interactions between this compound and the target protein is conducted. This profiling is crucial for understanding the key chemical features responsible for molecular recognition and binding affinity. Common interactions observed for quinazoline derivatives include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Studies on similar quinazoline inhibitors have revealed the critical role of specific interactions. For example, in the context of EGFR inhibition, hydrogen bonds between the quinazoline core and key amino acid residues in the ATP binding site are essential for anchoring the ligand. nih.gov Docking evaluations of other 2-phenylquinazoline derivatives with enzymes like PARP10 have shown a network of pi-alkyl, pi-sigma, and pi-pi T-shaped interactions that stabilize the complex. nih.gov The 4-fluorophenoxy and 2-phenyl moieties of the title compound are expected to participate significantly in such hydrophobic and aromatic interactions.

Table 1: Potential Ligand-Protein Interactions for a Quinazoline Scaffold

Interaction Type Description Potential Contributing Moieties Key Amino Acid Residues (Examples)
Hydrogen Bonding Crucial for anchoring the ligand within the active site. Quinazoline nitrogen atoms Alanine, Aspartate
Pi-Alkyl Interactions Non-covalent interaction between a pi system and an alkyl group. Phenyl and fluorophenoxy rings Alanine, Leucine, Valine, Isoleucine
Pi-Pi Stacking Stacking of aromatic rings, contributing to binding stability. Phenyl and fluorophenoxy rings Tyrosine
Hydrophobic Interactions Interactions between nonpolar groups, driving the binding process. Phenyl and fluorophenoxy rings Leucine, Valine, Alanine

Molecular docking simulations inherently map the topology and chemical environment of the target's active site. By analyzing the binding poses of this compound and its analogues, researchers can characterize the size and shape of the binding pocket and identify "hotspots"—specific residues that contribute disproportionately to the binding energy.

For example, docking of 4-anilinoquinazoline analogues into the EGFR kinase domain identified key hydrogen bonds as crucial for anchoring the ligand correctly. nih.gov Similarly, studies with other quinazoline derivatives have pinpointed specific amino acids like Val913, Tyr917, and Tyr919 as being involved in critical pi-stacking and hydrophobic interactions. nih.gov Understanding these hotspots is vital for lead optimization, as modifications to the ligand can be designed to form stronger or more numerous interactions with these key residues, thereby enhancing potency and selectivity.

Pharmacophore Model Generation and Virtual Screening Methodologies

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, a pharmacophore model can be generated based on the structures of known active quinazoline derivatives or from the ligand-protein complex obtained through docking. nih.govnih.gov These models typically consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net

Once a robust pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov This high-throughput computational technique involves searching large chemical databases, which can contain millions of compounds, to identify novel molecules that match the pharmacophore model. frontiersin.org This approach allows for the rapid identification of structurally diverse compounds that are likely to be active, expanding the chemical space around the initial hit and potentially leading to the discovery of new scaffolds with improved properties. lshtm.ac.uk

Table 2: Common Pharmacophore Features for Quinazoline-Based Inhibitors

Feature Description Likely Origin on this compound
Aromatic Ring (R) Represents an aromatic center, often involved in pi-stacking. Phenyl group, Phenoxy group, Quinazoline core
Hydrophobic Group (H) A region of the molecule that prefers non-polar environments. Phenyl and fluorophenoxy rings
Hydrogen Bond Donor (D) A group capable of donating a hydrogen atom to form a hydrogen bond. Potential for N-H groups in analogues
Hydrogen Bond Acceptor (A) An electronegative atom capable of accepting a hydrogen bond. Quinazoline nitrogen atoms, Ether oxygen

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, a QSAR model can be developed to predict the activity of newly designed analogues before they are synthesized.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of known active and inactive quinazoline derivatives. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity. nih.gov A statistically significant QSAR model, validated through cross-validation and external test sets, can provide valuable insights into which structural features are most important for activity. nih.govnih.gov For example, a QSAR study on quinazoline derivatives as tyrosine kinase inhibitors found that specific Estate Contribution descriptors were the most important predictors of activity. nih.gov

Table 3: Representative QSAR Model Parameters for Quinazoline Analogues

Model Type Target Key Descriptors r² (Training) q² (Cross-validation) pred_r² (External) Reference
MLR erbB-2 SaaOE-Index, SsCIE-index 0.956 0.915 0.617 nih.gov
GQSAR TSPO R1-Volume, R2-SsCH3E-index, R3-SsCH3count 0.826 0.679 0.824 nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations are used to study the physical movements of atoms and molecules over time, providing critical information about the conformational flexibility and stability of the this compound-protein complex. nih.govumich.edu

Starting from a docked pose, an MD simulation is run for a specified period (typically nanoseconds) to observe how the complex behaves in a simulated physiological environment. semanticscholar.org This process helps to refine the initial docking result and validate the stability of the predicted binding mode. frontiersin.orgsemanticscholar.org Researchers analyze the trajectory of the simulation to assess fluctuations in the ligand's position, changes in protein conformation, and the persistence of key intermolecular interactions over time. A stable binding mode observed throughout an MD simulation provides greater confidence in the docking prediction and the proposed mechanism of action.

In Silico Tools for Bioactivity Prediction and Lead Optimization

The ultimate goal of applying these computational approaches is to facilitate the discovery and optimization of lead compounds. biosolveit.devichemchemie.com In silico tools for bioactivity prediction and lead optimization integrate the insights gained from docking, pharmacophore modeling, QSAR, and MD simulations into a comprehensive drug design strategy. nih.govnih.gov

These tools are employed in a cyclical process. For example, docking might identify a promising initial hit. QSAR and interaction analysis can then suggest specific modifications to the this compound structure to enhance activity. vichemchemie.com These new virtual compounds are then re-docked and evaluated. Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net By filtering out compounds with predicted poor pharmacokinetic profiles or toxicity early in the process, researchers can focus resources on candidates with the highest probability of becoming successful drugs. This iterative cycle of design, prediction, and evaluation significantly streamlines the path from a hit compound to a viable drug candidate. vichemchemie.com

Table 4: Application of In Silico Tools in the Drug Discovery Pipeline

Computational Tool/Approach Application Purpose
Molecular Docking Hit Identification & Binding Mode Analysis Predicts ligand-protein interactions and binding affinity.
Pharmacophore Modeling Virtual Screening & Scaffold Hopping Identifies novel compounds with necessary features for activity.
QSAR Predictive Biology & SAR Analysis Predicts activity of new analogues and informs design.
Molecular Dynamics Binding Stability Assessment Validates docking poses and analyzes complex dynamics.
ADMET Prediction Lead Optimization Filters compounds with poor pharmacokinetic or safety profiles.

Development of Novel Derivatives and Hybrid Molecules Based on 4 4 Fluorophenoxy 2 Phenylquinazoline

Design Principles for Next-Generation Quinazoline (B50416) Analogues

The design of new analogues of 4-(4-Fluorophenoxy)-2-phenylquinazoline is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR) and rational drug design. A key principle is the targeted modification of the parent scaffold to optimize interactions with specific biological targets. For instance, in the development of kinase inhibitors, a rational design approach based on co-crystal structures is often employed to create potent and selective agents. nih.gov

Another core principle involves leveraging the inherent versatility of the quinazoline ring system. This scaffold is capable of forming hydrogen bonds, being protonated, and coordinating with metal ions, which allows for diverse applications in creating supramolecular structures. researchgate.net The design process often involves synthesizing a series of derivatives where substituents on the phenyl and phenoxy rings are systematically varied. For example, introducing different functional groups can modulate the electronic and steric properties of the molecule, leading to improved biological activity. Recent studies on novel quinazoline derivatives have demonstrated that such modifications can yield potent immune checkpoint inhibitors, highlighting the scaffold's potential in immuno-oncology. nih.gov

The development process is iterative, involving cycles of design, chemical synthesis, and biological evaluation to build a comprehensive SAR profile. This data-driven approach allows researchers to identify key structural features responsible for the desired pharmacological effects and to refine subsequent generations of molecules.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to modify a lead compound to generate novel therapeutic agents with improved properties. nih.govresearchgate.net These techniques are particularly relevant for optimizing derivatives of this compound.

Scaffold hopping involves replacing the central quinazoline core with a different, structurally distinct scaffold while maintaining the original three-dimensional arrangement of key binding groups (the phenyl and fluorophenoxy moieties). This can lead to the discovery of novel chemical classes with similar biological activity but potentially improved synthetic accessibility, pharmacokinetic properties, or intellectual property positions. researchgate.net

Bioisosteric replacement is a more conservative approach where specific functional groups or substituents are exchanged for others with similar physical or chemical properties, with the goal of retaining or enhancing biological activity. u-strasbg.fr This strategy can be used to fine-tune a molecule's properties, such as metabolic stability, solubility, or target selectivity. u-strasbg.fr For the this compound structure, bioisosteric replacements could be applied to several positions. For example, the phenoxy linkage could be replaced with other groups, or the fluorine atom could be swapped with other halogen or electron-withdrawing groups.

The table below illustrates potential bioisosteric replacements for key functional groups within the parent compound.

Original GroupPotential BioisostereRationale for Replacement
-O- (Ether Linkage)-S-, -NH-, -CH2-Modify bond angles, polarity, and metabolic stability.
-F (Fluorine)-Cl, -CN, -CF3Alter electronic effects, lipophilicity, and binding interactions. u-strasbg.fr
Phenyl RingThiophene, Pyridine, PyrimidineIntroduce heteroatoms to modulate solubility, polarity, and potential for hydrogen bonding.
Quinazoline CoreQuinoline (B57606), Phthalazine, Pyridopyrimidine(Scaffold Hop) Explore novel chemical space while maintaining key pharmacophoric features. nih.gov

These strategies are instrumental in navigating chemical space to discover next-generation compounds that overcome the limitations of the original lead molecule. nih.govresearchgate.net

Rational Design of Hybrid Molecules Integrating Diverse Pharmacophores

A sophisticated strategy in drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to generate a single chemical entity with multiple modes of action. nih.gov This approach can lead to synergistic effects, overcome drug resistance, and improve efficacy. The this compound scaffold is an excellent candidate for integration into such hybrid designs.

Computer-assisted drug design methods, including molecular docking, are often applied to guide the design of these hybrid molecules. nih.gov These computational tools help predict how the hybrid molecule will bind to its intended targets and can assist in optimizing the linker and the relative orientation of the pharmacophores. This rational, structure-based approach was successfully used in designing shikonin-based hybrids, where a naphthoquinone pharmacophore was linked to another moiety to create dual-action inhibitors. nih.gov Similarly, the this compound core could be hybridized with other anticancer agents, anti-inflammatory moieties, or other functional units to create novel therapeutics with enhanced or dual-action profiles.

Strategic Utilization of Fluorine Substitution in Derivative Design

The presence of a fluorine atom in the this compound parent structure is strategically significant. Organofluorine compounds are prominent in medicinal chemistry, as the incorporation of fluorine can profoundly influence a molecule's chemical and biological properties. researchgate.netnih.gov

The strategic use of fluorine in derivative design leverages its unique characteristics:

Electronic Effects : Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups. This can impact a drug's ionization state, which in turn affects its solubility, permeability, and binding affinity. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Binding Interactions : Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes, potentially leading to enhanced binding affinity and selectivity. nih.gov

In designing new derivatives, further fluorination can be strategically employed. For example, adding a trifluoromethyl (-CF3) group can significantly increase lipophilicity and metabolic stability. The placement of additional fluorine atoms on the phenyl or quinazoline rings can be used to fine-tune the electronic properties and conformational preferences of the molecule to optimize target engagement.

The table below summarizes the key effects of fluorine substitution in drug design.

Property ModifiedEffect of Fluorine SubstitutionTherapeutic Implication
Acidity (pKa)Lowers the pKa of nearby acidic/basic groups. nih.govAlters solubility, absorption, and distribution (ADME).
Metabolic StabilityBlocks sites of oxidative metabolism due to strong C-F bond.Increases drug half-life and bioavailability.
LipophilicityIncreases lipophilicity, affecting membrane permeability.Can enhance cell penetration and blood-brain barrier crossing.
ConformationCan induce specific molecular conformations through steric and electronic effects.Optimizes the shape of the molecule for better target binding.
Binding AffinityCan form favorable interactions (e.g., hydrogen bonds) with target proteins. nih.govIncreases potency and selectivity.

Future Research Trajectories and Translational Outlook for 4 4 Fluorophenoxy 2 Phenylquinazoline

Exploration of Undiscovered Biological Targets and Off-Targets

While the quinazoline (B50416) core is famously associated with the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the complete target profile of 4-(4-Fluorophenoxy)-2-phenylquinazoline remains an area ripe for investigation. ekb.egnih.gov Future research must move beyond known kinase targets to build a comprehensive understanding of its mechanism of action and potential polypharmacology.

A primary strategy for discovering novel targets involves unbiased screening techniques. Modern chemoproteomic approaches, particularly Activity-Based Protein Profiling (ABPP), offer powerful tools for identifying direct protein-drug interactions within a native biological system. nih.gov ABPP can pinpoint covalent and non-covalent binding sites across the proteome, potentially revealing previously unknown targets or off-targets that could be exploited for new therapeutic indications or could explain unexpected toxicities. nih.govchimia.ch For instance, ABPP has been successfully used to identify the bacterial enzyme β-ketoacyl-ACP-synthase II (FabF) as a target for a series of quinazoline derivatives, demonstrating its utility in expanding the known target space for this scaffold. nih.gov

Furthermore, thermal proteome profiling can detect changes in protein thermal stability upon ligand binding, providing another avenue for direct target identification without requiring a modified compound. ebi.ac.uk Computational methods, such as inverse molecular docking, can screen the structure of this compound against vast libraries of protein structures to predict potential binding partners. These in-silico hits can then be validated through targeted biochemical and cellular assays.

Understanding off-target effects is equally crucial. While kinase inhibitors are designed for specificity, they often exhibit activity against other kinases or unrelated proteins, which can lead to adverse effects. benthamscience.com A comprehensive off-target profile for this compound, generated through broad kinase panel screening and proteomics, will be essential for predicting its safety profile and for identifying opportunities to re-engineer the molecule for greater selectivity.

Technique Application for this compound Potential Outcome
Activity-Based Protein Profiling (ABPP) Identification of covalent and non-covalent protein binding partners in cell lysates or living cells. nih.govnih.govDiscovery of novel enzymatic targets; understanding of off-target effects.
Thermal Proteome Profiling Assessment of changes in protein stability across the proteome upon compound binding. ebi.ac.ukUnbiased identification of direct molecular targets in a physiological context.
Inverse Molecular Docking In-silico screening of the compound against a large database of protein crystal structures. frontiersin.orgPrediction of potential biological targets for subsequent experimental validation.
Broad Kinase Panel Screening In vitro enzymatic assays against hundreds of different kinases.Comprehensive profiling of kinase selectivity and identification of off-target kinase interactions.

Investigation of Synergistic Effects with Existing Therapeutic Modalities

The future clinical success of this compound will likely involve its use in combination with other therapeutic modalities to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov Investigating these synergistic interactions is a critical research trajectory.

Given the prevalence of quinazoline derivatives as anticancer agents, combination with standard chemotherapy is a logical starting point. Research on other quinazolinones has shown synergistic cytotoxic effects when paired with agents like 5-fluorouracil. mdpi.com A particularly promising avenue is the combination with immunotherapy. The tumor microenvironment is a complex ecosystem, and agents that modulate kinase signaling pathways can have profound effects on immune cell infiltration and activity. A recent study demonstrated that a novel quinazoline derivative synergically enhanced the antitumor efficacy of an anti-PD-L1 antibody by increasing immune cell infiltration and activating the STING pathway. nih.gov Exploring the immunomodulatory properties of this compound and its potential to sensitize tumors to immune checkpoint inhibitors could open up new therapeutic paradigms.

Another strategy involves creating hybrid molecules or dual-target inhibitors. The quinazoline scaffold can be fused with other pharmacophores to simultaneously engage two distinct biological targets relevant to a disease. nih.govfrontiersin.org For example, quinazoline-based compounds have been developed as dual inhibitors of HDAC and kinases, showing potent anti-proliferative activity. nih.gov Such molecular hybridization approaches could be applied to this compound to create novel agents with enhanced and multi-pronged therapeutic action.

Combination Modality Rationale for Synergy Example from Quinazoline Research
Chemotherapy Targeting distinct but complementary pathways in cancer cell proliferation and survival.A quinazolinone derivative showed synergistic effects with 5-fluorouracil. mdpi.com
Immunotherapy (e.g., anti-PD-L1) Modulating tumor microenvironment signaling to enhance immune recognition and attack.A quinazoline derivative increased immune cell infiltration and enhanced anti-PD-L1 efficacy. nih.gov
Radiotherapy Inhibiting DNA repair pathways (e.g., PARP, if a relevant target) to increase cancer cell sensitivity to radiation-induced damage.Certain quinazoline derivatives are known PARP inhibitors. nih.gov
Other Targeted Therapies Co-targeting parallel or downstream signaling pathways to prevent compensatory activation and resistance.Dual EGFR/VEGFR inhibitors have been developed from the quinazoline scaffold. ekb.eg

Advancements in Targeted Delivery Systems for this compound and its Derivatives

While kinase inhibitors can be highly potent, their clinical utility is often limited by poor solubility, off-target toxicity, and lack of specific distribution to diseased tissues. nih.govbenthamdirect.com Advanced drug delivery systems offer a solution by enhancing bioavailability and directing the therapeutic agent specifically to the target site, thereby improving the therapeutic index.

Nanotechnology-based delivery systems are a key area of future research. researchgate.net Encapsulating this compound into various nanocarriers could overcome its potential poor water solubility and protect it from premature degradation. azonano.comnih.gov These systems can be designed for passive or active targeting.

Passive Targeting: Nanoparticles, such as liposomes or polymeric micelles, can accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect. researchgate.net

Active Targeting: Nanocarriers can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the surface of target cells, leading to receptor-mediated endocytosis and intracellular drug release. benthamscience.com

Table of Nanodelivery Platforms for Kinase Inhibitors

Delivery System Description Potential Advantage for this compound
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Improved solubility, reduced systemic toxicity, and potential for surface functionalization.
Polymeric Nanoparticles Made from biodegradable polymers, allowing for controlled and sustained drug release. nih.gov Enhanced stability, controlled release kinetics, and tunable physicochemical properties.
Solid Lipid Nanoparticles (SLNs) Composed of solid lipids, offering good biocompatibility and improved bioavailability for hydrophobic drugs. nih.gov High drug loading capacity for lipophilic compounds and increased stability.

| Dendrimers | Highly branched, tree-like molecules with a well-defined structure suitable for drug conjugation. nih.gov | Precise control over size and drug loading, with a surface amenable to targeting ligand attachment. |

Another sophisticated approach is the development of Antibody-Drug Conjugates (ADCs) . nih.gov In this strategy, the potent small molecule (the "payload") is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen. vidyard.com Upon binding to the target cell, the ADC is internalized, and the payload is released, exerting its cytotoxic effect with high precision. Designing an ADC with a this compound derivative as the payload could represent a next-generation therapeutic with a significantly enhanced therapeutic window.

Interdisciplinary Approaches in Quinazoline-Based Drug Discovery and Development

The journey of a drug from concept to clinic is inherently interdisciplinary. The future development of this compound will require seamless collaboration between chemists, biologists, pharmacologists, and computational scientists. mdpi.com

Synthetic and Medicinal Chemistry: Chemists are essential for optimizing the lead compound. This involves synthesizing a library of analogues to establish robust Structure-Activity Relationships (SAR), improving potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govnih.gov

Molecular and Cellular Biology: Biologists are needed to design and execute assays to determine the compound's efficacy, mechanism of action, and effects on cellular pathways. This includes validating predicted targets and assessing effects on cell proliferation, apoptosis, and migration. researchgate.net

Computational Chemistry and Biology: Computational scientists play a crucial role in accelerating the discovery process. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can predict the activity of virtual compounds, prioritize synthetic targets, and provide insights into drug-receptor interactions at the atomic level. frontiersin.orgnih.govresearchgate.net This rational design approach saves significant time and resources compared to traditional trial-and-error screening.

The integration of these disciplines creates a feedback loop where computational predictions guide chemical synthesis, and biological testing results refine the computational models, leading to a more efficient and rational drug design process.

Contribution of this compound Research to Broader Medicinal Chemistry Paradigms

The study of individual molecules like this compound contributes significantly to overarching principles in medicinal chemistry. The quinazoline scaffold is widely regarded as a "privileged structure," a concept describing molecular frameworks that can bind to multiple, distinct biological targets. nih.govvdoc.pubbohrium.comscielo.brresearchgate.net

By systematically synthesizing and testing derivatives of this compound, researchers can deepen the understanding of the SAR for the quinazoline core. nih.gov This knowledge helps elucidate how specific substitutions at different positions on the quinazoline ring influence target selectivity, potency, and ADME properties. nih.gov For example, research might reveal that the 4-(4-fluorophenoxy) group is critical for binding to a specific sub-pocket in a kinase active site, while modifications to the 2-phenyl group could be used to tune selectivity against other kinases or improve solubility.

This detailed SAR information is not just valuable for the optimization of this specific compound; it enriches the collective knowledge base for the entire class of quinazoline-based drugs. It provides medicinal chemists with a more refined set of rules and insights for designing future quinazoline derivatives targeting a wide array of diseases, from cancer to infections and inflammatory conditions. mdpi.com Therefore, the focused study of this compound serves as a case study that reinforces and expands the utility of the privileged structure concept, a foundational paradigm in modern drug discovery. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluorophenoxy)-2-phenylquinazoline, and what challenges arise during its preparation?

The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 2-aminobenzoic acid derivatives with 4-fluorophenol under Ullmann or Buchwald-Hartwig conditions to introduce the 4-fluorophenoxy group .
  • Step 2: Cyclization using phosphoryl chloride (POCl₃) or other dehydrating agents to form the quinazoline core .
  • Challenges: Steric hindrance from the 2-phenyl group and electron-withdrawing effects of the fluorine atom may reduce reaction yields. Side reactions, such as over-chlorination or incomplete cyclization, require careful temperature control (60–100°C) and stoichiometric optimization .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is commonly used .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

A combination of methods is essential:

Technique Parameters Key Observations
¹H/¹³C NMR DMSO-d₆, 400 MHzAromatic protons (δ 7.2–8.5 ppm), fluorophenyl splitting patterns, and quinazoline C=O (δ 160–165 ppm) .
HPLC C18 column, MeCN/H₂O (70:30), 1 mL/minRetention time ~12.5 min; purity >98% .
X-ray Diffraction Single-crystal analysisConfirms planar quinazoline core and dihedral angles between substituents (e.g., 4-fluorophenoxy vs. phenyl groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • DFT Studies: Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Key findings include:
  • Electron density localization on the quinazoline N1 and C2 positions, suggesting nucleophilic attack sites .
  • HOMO-LUMO gaps (~4.1 eV) indicate moderate reactivity, aligning with experimental electrochemical data .
    • Molecular Docking: Dock into kinase domains (e.g., EGFR) using AutoDock Vina. The 4-fluorophenoxy group shows hydrophobic interactions with Leu788 and Val726 residues, while the phenyl group stabilizes π-π stacking .

Q. What strategies address poor aqueous solubility in pharmacological studies of this compound?

  • Salt Formation: Convert to hydrochloride or phosphate salts via acid-base reactions (e.g., HCl in EtOH), improving solubility by >10-fold .
  • Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations (10–20% w/v) to enhance bioavailability .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size, PDI <0.2) for sustained release in vivo .

Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) alter the compound’s bioactivity?

Modification Impact on Activity Reference
4-Fluoro → 4-Chloro Increased cytotoxicity (IC₅₀: 2.1 μM vs. 5.8 μM in HeLa) but reduced solubility .
Quinazoline → Pyrazolo[1,5-c]benzoxazine Enhanced selectivity for serotonin receptors (Ki: 12 nM vs. 85 nM) .
Phenyl → Thiazole Improved antimicrobial activity (MIC: 8 μg/mL vs. 32 μg/mL against S. aureus) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 250°C vs. 268°C) for intermediates: How should researchers validate these?

  • Possible Causes: Polymorphism, solvent traces, or impurities.
  • Resolution: Perform DSC analysis (heating rate: 10°C/min) and compare with literature. For example, 4-fluorophenoxy intermediates show consistent melting points after recrystallization from anhydrous EtOH .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

  • Assay 1: ADP-Glo™ Kinase Assay (EGFR, IC₅₀ determination) with ATP Km = 10 μM .
  • Assay 2: Cellular thermal shift assay (CETSA) to confirm target engagement in A549 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.